1-ethyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Description
1-ethyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C19H21FN6O2 and its molecular weight is 384.415. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Zagórska et al. (2016) discusses the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their affinity towards serotonin receptors and phosphodiesterase inhibitors, highlighting their potential as antidepressant agents. This research showcases the chemical synthesis techniques and biological evaluation frameworks that could be relevant for the study of 1-ethyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione and similar compounds (Zagórska et al., 2016).
Molecular Modeling and Antidepressant Potential
The research by Zagórska et al. (2016) also includes molecular modeling to elucidate the significance of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, providing a foundation for designing lead compounds with antidepressant and/or anxiolytic applications. This indicates the importance of molecular modeling in understanding the interaction between chemical structures and biological targets, which could be applied to the compound for identifying potential therapeutic uses (Zagórska et al., 2016).
Antiviral Activity and Nucleoside Analogues
Research by Kim et al. (1978) on the synthesis of imidazo[1,2-a]-s-triazine nucleosides, their antiviral activity, and the development of nucleotide analogues provides insight into the chemical synthesis and biological evaluation of purine analogues. This study highlights the potential of these compounds in antiviral therapy, suggesting a similar approach could be taken with the compound to explore its antiviral properties (Kim et al., 1978).
Properties
IUPAC Name |
1-ethyl-7-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2/c1-5-25-18-21-16-15(26(18)12(3)11(2)22-25)17(27)24(19(28)23(16)4)10-13-8-6-7-9-14(13)20/h6-9,12H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRRWUPUROPRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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